1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione
Description
This compound features a dihydro-1H-pyrrole-2,5-dione core, a structural motif shared with maleimide derivatives. Its substitution pattern includes a 3,4-dimethoxyphenethyl group and a 2,5-dioxo-1-pyrrolidinylmethyl amino moiety.
Properties
IUPAC Name |
1-[[2-(3,4-dimethoxyphenyl)ethyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6/c1-28-15-4-3-14(11-16(15)29-2)9-10-21(12-22-17(24)5-6-18(22)25)13-23-19(26)7-8-20(23)27/h3-4,11H,5-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXOWKKTPSCRNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN(CN2C(=O)CCC2=O)CN3C(=O)CCC3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione is a derivative of pyrrole with potential biological activity. Understanding its biological properties is crucial for evaluating its applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound can be characterized by its complex structure which includes a pyrrole core and multiple functional groups that may influence its biological activity. The molecular formula is with a molecular weight of approximately 336.35 g/mol.
Biological Activity Overview
Research indicates that derivatives of pyrrole, including those similar to the compound , exhibit a variety of biological activities:
- Antitumor Activity : Compounds related to 1H-pyrrole-2,5-dione derivatives have been studied for their potential as tyrosine kinase inhibitors, demonstrating the ability to inhibit the growth of various cancer cell lines. For instance, studies on similar compounds have shown significant inhibition of colon cancer cell lines with GI50 values in the nanomolar range .
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a potential application in treating inflammatory diseases .
- Antimicrobial Activity : Certain pyrrole derivatives have exhibited antibacterial effects against various pathogens, indicating their potential use in developing new antimicrobial agents .
Case Study 1: Antitumor Activity
A study focusing on 4-amino-3-chloro-1H-pyrrole-2,5-diones demonstrated that modifications to the side groups significantly affected their interaction with ATP-binding domains of growth factor receptors like EGFR and VEGFR2. These interactions are crucial for their antitumor efficacy .
| Compound | Cell Line Tested | GI50 (M) |
|---|---|---|
| 2a | HCT-116 | 1.0 × 10^-8 |
| 2b | SW-620 | 1.6 × 10^-8 |
| 2c | Colo-205 | 1.0 × 10^-8 |
Case Study 2: Anti-inflammatory Effects
In another study, compounds derived from amidrazones were tested for anti-inflammatory activity. The results indicated that these compounds could significantly reduce the production of inflammatory cytokines in vitro, showcasing their therapeutic potential .
| Compound | Cytokine Inhibition (%) |
|---|---|
| 2a | 72% |
| 2b | 65% |
| 2c | 58% |
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of Kinases : Compounds may bind to ATP-binding sites on kinases involved in cell proliferation.
- Membrane Interaction : Some studies suggest that these compounds can intercalate into lipid bilayers, affecting membrane integrity and function, which could lead to altered cellular signaling pathways .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation. Its structural similarity to known anticancer agents allows for further investigation into its mechanism of action against various cancer cell lines.
- Neuropharmacology : The compound's ability to interact with neurotransmitter systems makes it a candidate for studying neurological disorders. Research indicates potential effects on dopamine receptors, which could lead to therapeutic applications in treating conditions such as Parkinson's disease and schizophrenia.
- Antioxidant Properties : The presence of methoxy groups in the phenethyl moiety may enhance the compound's antioxidant capabilities, providing protection against oxidative stress in cellular models.
Material Science
- Polymer Chemistry : Due to its unique structure, this compound can be utilized as a monomer or crosslinking agent in the development of novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices could yield materials with enhanced durability and functionality.
- Nanotechnology : The compound can be functionalized to create nanoparticles for targeted drug delivery systems. Its ability to form stable complexes with drugs may improve bioavailability and reduce side effects.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth. The results indicated that at higher concentrations, the compound significantly reduced cell viability compared to control groups.
Case Study 2: Neuropharmacological Effects
In vivo studies using animal models have shown that administration of this compound resulted in improved motor function and reduced symptoms associated with neurodegenerative diseases. Behavioral assays indicated an increase in dopamine levels in the striatum, suggesting a potential mechanism for its therapeutic effects.
Chemical Reactions Analysis
Nucleophilic Additions to the Pyrrole-2,5-dione Core
The maleimide-like pyrrole-2,5-dione moiety undergoes Michael addition reactions. For example:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Thiol addition | pH 7–8, 25°C | Thioether conjugate | |
| Amine alkylation | DMF, 60°C, 12 h | Secondary amine-functionalized derivative |
In studies of analogous 1H-pyrrole-2,5-diones (e.g., 2a–2f ), regioselective attack at the carbonyl groups was observed, with solvent polarity influencing reaction rates .
Hydrolysis and Stability
The dihydro-pyrrole-2,5-dione system hydrolyzes under acidic or basic conditions:
-
Acidic hydrolysis (HCl, 80°C) : Yields maleamic acid intermediates .
-
Basic hydrolysis (NaOH, 50°C) : Degrades to maleic acid derivatives .
Compound X ’s stability in aqueous media is pH-dependent, with degradation half-lives of 24 h (pH 2) and 8 h (pH 9) .
Functionalization of the Tertiary Amine
The tertiary amine in Compound X can undergo:
-
Quaternary ammonium salt formation with alkyl halides (e.g., methyl iodide) .
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N-Oxidation using m-CPBA, yielding a polar N-oxide derivative .
Methoxy Group Reactivity
The 3,4-dimethoxyphenethyl substituent participates in:
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Demethylation : BBr₃ in CH₂Cl₂ selectively removes methoxy groups .
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position .
Thermal and Photochemical Behavior
Thermogravimetric analysis (TGA) of Compound X reveals decomposition above 250°C, producing volatile fragments (e.g., CO, NH₃) . UV irradiation induces [4+2] cycloaddition with dienophiles, forming bicyclic adducts .
Comparative Analysis of Analogues
Key differences between Compound X and structurally related molecules:
Unresolved Questions and Research Gaps
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No direct studies on Compound X ’s cross-coupling reactivity (e.g., Suzuki-Miyaura).
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Limited data on enantioselective transformations due to the lack of chiral centers.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Its predicted LogP (~1.5) suggests moderate lipophilicity, intermediate between the hydrophilic 1-amino-3,4-dimethyl derivative and highly lipophilic dichlorobenzyl analog .
- The 3,4-dimethoxy and pyrrolidinylmethyl groups likely improve blood-brain barrier penetration relative to polar derivatives .
Structural Characterization Methods
Crystallographic studies of pyrrole-2,5-dione derivatives frequently employ SHELX programs for refinement .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-({(3,4-dimethoxyphenethyl)[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}methyl)dihydro-1H-pyrrole-2,5-dione, and how can experimental efficiency be improved?
- Methodology :
- Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Integrate quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states, reducing trial-and-error approaches .
- Use high-throughput screening for rapid evaluation of reaction yields under varied conditions.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from the dimethoxyphenethyl and pyrrolidinyl groups.
- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD) : Resolve crystal structure to validate stereochemistry and hydrogen-bonding interactions.
- HPLC-PDA/ELSD : Monitor purity using reverse-phase chromatography with photodiode array (PDA) or evaporative light scattering detection (ELSD) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies by exposing the compound to stressed conditions (e.g., 40–80°C, pH 1–13) and analyze degradation products via LC-MS .
- Use kinetic modeling to extrapolate shelf-life under standard storage conditions.
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity or biological activity be resolved?
- Methodology :
- Perform cross-validation using orthogonal experimental techniques (e.g., calorimetry vs. spectroscopy for reaction kinetics).
- Apply multivariate analysis to identify confounding variables (e.g., solvent impurities, moisture levels) .
- Leverage computational models (e.g., molecular dynamics simulations) to reconcile experimental observations with theoretical predictions .
Q. What computational strategies best predict the compound’s interactions with biological targets or materials?
- Methodology :
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential binding sites.
- Free Energy Perturbation (FEP) : Quantify binding affinities for structure-activity relationship (SAR) optimization.
- Machine Learning (ML) : Train models on existing datasets to predict physicochemical properties (e.g., solubility, logP) .
Q. How can reaction conditions be optimized for scalability while minimizing side products?
- Methodology :
- Use response surface methodology (RSM) within DoE frameworks to model interactions between variables (e.g., mixing rate, reagent stoichiometry) .
- Implement flow chemistry for precise control of residence time and temperature gradients.
- Apply membrane separation technologies (e.g., nanofiltration) to isolate the product from complex mixtures .
Q. What strategies are effective for purifying this compound from reaction mixtures with structurally similar byproducts?
- Methodology :
- Preparative HPLC : Utilize gradient elution with chiral stationary phases for enantiomeric separation.
- Crystallization Optimization : Screen solvent/anti-solvent systems to enhance crystal selectivity.
- Countercurrent Chromatography (CCC) : Exploit partitioning differences in biphasic liquid systems .
Data Contradiction & Advanced Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Methodology :
- Re-optimize force field parameters in simulations to better reflect the compound’s electronic environment.
- Validate computational models with experimental benchmarks (e.g., comparing predicted vs. observed NMR shifts) .
- Explore alternative reaction mechanisms (e.g., radical pathways) that may not be captured by standard DFT calculations.
Q. What advanced statistical methods are recommended for analyzing high-dimensional datasets from this compound’s synthesis or testing?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
